Cas no 852934-91-9 (Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)-)

Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)- structure
852934-91-9 structure
Product Name:Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)-
CAS No:852934-91-9
MF:C18H15ClFN3O2
MW:359.8
CID:5519522
PubChem ID:4785686
Update Time:2025-07-15

Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)-
    • N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide
    • WAY-657196
    • G67183
    • AKOS017003471
    • HMS1751G15
    • 852934-91-9
    • Z18537796
    • N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(quinazolin-4-yloxy)acetamide
    • Inchi: 1S/C18H15ClFN3O2/c1-23(9-13-14(19)6-4-7-15(13)20)17(24)10-25-18-12-5-2-3-8-16(12)21-11-22-18/h2-8,11H,9-10H2,1H3
    • InChI Key: RDWGAYWZTNDIIM-UHFFFAOYSA-N
    • SMILES: C(N(CC1=C(F)C=CC=C1Cl)C)(=O)COC1=C2C(=NC=N1)C=CC=C2

Computed Properties

  • Exact Mass: 359.0836826g/mol
  • Monoisotopic Mass: 359.0836826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 55.3Ų

Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB600187-250mg
N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide; .
852934-91-9
250mg
€775.00 2025-04-16
Ambeed
A1217583-100mg
N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide
852934-91-9 98%
100mg
$309.0 2025-04-16
Ambeed
A1217583-250mg
N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide
852934-91-9 98%
250mg
$525.0 2025-04-16
Ambeed
A1217583-1g
N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide
852934-91-9 98%
1g
$1415.0 2025-04-16

Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)- Suppliers

Amadis Chemical Company Limited
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(CAS:852934-91-9)Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)-
Order Number:A961150
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:12
Price ($):253.0/429.0/1157.0
Email:sales@amadischem.com

Additional information on Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)-

Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)- (CAS No. 852934-91-9): A Comprehensive Overview

Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)-, identified by its CAS number 852934-91-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and potential therapeutic applications.

The molecular structure of Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)- is characterized by its intricate arrangement of functional groups, including an acetamide moiety, a chloro-substituted and fluorinated benzene ring, and a quinazolineoxy group. These structural features contribute to its unique chemical properties and biological interactions, which are being thoroughly investigated in various research settings.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The presence of both the quinazolineoxy and chloro-fluoro-benzene moieties in this compound suggests potential interactions with multiple targets, including enzymes and receptors involved in cancer progression, inflammation, and other pathological conditions. This dual functionality makes it an attractive candidate for further exploration in drug discovery.

One of the most compelling aspects of Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)- is its structural similarity to known bioactive molecules. For instance, quinazoline derivatives are well-documented for their role in inhibiting kinases and other enzymes that play crucial roles in cell signaling. The addition of the acetamide group enhances solubility and metabolic stability, which are critical factors for drug efficacy. Furthermore, the chloro and fluoro substituents on the benzene ring can improve binding affinity to biological targets by influencing electronic and steric properties.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to enhance pharmacokinetic profiles. The fluorine atom in this compound's structure can increase metabolic stability and reduce susceptibility to degradation by enzymes such as cytochrome P450 enzymes. This characteristic is particularly valuable for designing drugs with longer half-lives and improved bioavailability.

The chloro-substituent on the benzene ring also contributes to the compound's pharmacological potential by participating in hydrogen bonding interactions with biological targets. This interaction can be critical for achieving high selectivity and potency. Researchers have been exploring such modifications to develop more effective inhibitors against disease-causing proteins.

In the context of oncology research, compounds like Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)- are being evaluated for their ability to inhibit key pathways involved in cancer cell proliferation and survival. Quinazoline-based molecules have shown promise in targeting tyrosine kinases, which are often overexpressed in cancer cells. The combination of different pharmacophoric elements in this compound may lead to synergistic effects that enhance therapeutic outcomes.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed functionalization, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only facilitate the production of this compound but also provide insights into developing similar molecules with tailored biological activities.

Evaluation of the pharmacological properties of Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)- has revealed interesting findings regarding its interaction with biological targets. In vitro studies have demonstrated its potential as an inhibitor of certain kinases and enzymes relevant to inflammatory diseases. Additionally, preliminary animal models suggest that this compound may exhibit favorable pharmacokinetic properties when administered orally or intravenously.

The safety profile of any pharmaceutical candidate is paramount before it can be considered for clinical use. Preliminary toxicology studies on Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)- have shown no significant adverse effects at tested doses. However, further comprehensive toxicological assessments are necessary to ensure its safety for human consumption.

The development pipeline for this compound is still in its early stages, but ongoing research indicates significant potential for its application in treating various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the process of translating preclinical findings into clinical trials. These collaborations will also facilitate regulatory submissions required for commercialization purposes.

The impact of computational chemistry on drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and selectivity of this compound towards various biological targets. By leveraging computational tools, researchers can optimize its structure to enhance potency while minimizing off-target effects—a critical consideration for drug development.

In conclusion, Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)-, with its CAS number 852934-91-9, represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies continue to uncover new insights into its pharmacological properties, synthetic pathways, and therapeutic applications. As research progresses,this compound holds great promise for contributing to advancements in medicine。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:852934-91-9)Acetamide, N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(4-quinazolinyloxy)-
A961150
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):253.0/429.0/1157.0
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